4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H9BrClNO. It is characterized by the presence of bromine, chlorine, and phenol functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-chloroaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-{[(4-methylphenyl)imino]methyl}phenol
- 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}phenol
- 4-Bromo-2-{[(4-methoxyphenyl)imino]methyl}phenol
Uniqueness
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Biological Activity
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol is a phenolic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₃H₉BrClNO and a molecular weight of approximately 310.57 g/mol, this compound features a complex structure characterized by a bromine atom, a chlorophenyl group, and an iminomethyl linkage. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate salicylaldehyde derivatives with aniline compounds. The presence of halogen substituents (bromine and chlorine) enhances the electronic properties and steric hindrance, which may influence its biological interactions.
Biological Activities
Research indicates that this compound exhibits notable antibacterial and antifungal properties. Similar compounds have been reported to inhibit specific enzymes or pathways related to various diseases, suggesting that this compound may also interact with critical biological targets .
Antibacterial Activity
In vitro studies have demonstrated that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with results indicating effective inhibition of growth .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | 24 |
Pseudomonas aeruginosa | 1.0 µg/mL | 20 |
Klebsiella pneumoniae | 0.8 µg/mL | 22 |
Bacillus subtilis | 0.6 µg/mL | 21 |
Antifungal Activity
The antifungal potential has also been assessed, showing promising results against common fungal pathogens . The compound's mechanism likely involves disrupting cellular functions or inhibiting vital metabolic pathways.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and enzymes. Molecular docking studies suggest that the compound binds effectively to active sites involved in metabolic processes, enhancing its therapeutic potential .
Case Studies
Several studies have explored the efficacy of similar phenolic compounds, providing insights into their biological activities:
- Antidiabetic and Antioxidant Properties : A study on Schiff bases derived from halogenated anilines highlighted their antidiabetic effects alongside antioxidant activities, suggesting that structural modifications can significantly enhance biological efficacy .
- Metal Complexation Studies : Research on metal complexes formed with similar ligands showed improved antibacterial and antifungal activities compared to their uncomplexed forms, indicating that coordination with metal ions can enhance the biological profile of these compounds .
Toxicity Studies
Toxicity assessments have revealed that at lower concentrations, this compound does not adversely affect normal human cell lines, indicating a favorable safety profile for potential therapeutic applications .
Properties
CAS No. |
16434-76-7 |
---|---|
Molecular Formula |
C13H9BrClNO |
Molecular Weight |
310.57 g/mol |
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H |
InChI Key |
VSAVFQLPHIEAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Cl |
Origin of Product |
United States |
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